molecular formula C7H14N2O B13163546 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine

Cat. No.: B13163546
M. Wt: 142.20 g/mol
InChI Key: KSSIMAVKQPLLSY-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is typically carried out at room temperature in methanol or using excess compound as a solvent. The reaction time can vary, but it is generally around 5 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted amine compounds.

Scientific Research Applications

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both an oxazole ring and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C7H14N2O/c1-5(2)7(8)6-3-4-10-9-6/h5,7H,3-4,8H2,1-2H3

InChI Key

KSSIMAVKQPLLSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NOCC1)N

Origin of Product

United States

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